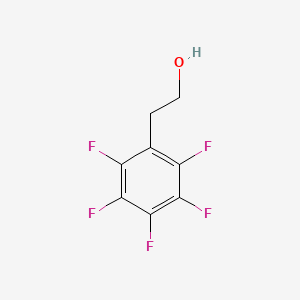

2-(Pentafluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFNSASHPESJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215644 | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-31-6 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2QK7J92A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pentafluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(pentafluorophenyl)ethanol, a key fluorinated building block in modern chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic routes, including mechanistic insights, step-by-step experimental protocols, and thorough characterization of the final product. The guide emphasizes the practical aspects of the synthesis, drawing from established chemical principles and field-proven methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, is a highly valued moiety in medicinal chemistry and materials science due to its unique electronic and steric properties. This compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers. Its bifunctional nature, possessing both a reactive hydroxyl group and the robust pentafluorophenyl ring, allows for diverse chemical transformations, making it a valuable tool in the synthetic chemist's arsenal. This guide will delve into the core methodologies for the efficient synthesis of this important compound.

Primary Synthetic Pathways

Two principal and well-established routes for the synthesis of this compound are the reduction of pentafluorophenylacetic acid or its derivatives and the Grignard reaction of a pentafluorophenyl magnesium halide with ethylene oxide. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory equipment.

Pathway A: Reduction of Pentafluorophenylacetic Acid and its Derivatives

This is a direct and commonly employed method that involves the reduction of a carboxylic acid or a more reactive derivative, such as an ester or acid chloride, to the corresponding primary alcohol.

Causality Behind Experimental Choices:

The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of pentafluorophenylacetic acid and its derivatives highly electrophilic. However, the reduction of a carboxylic acid requires a potent reducing agent capable of overcoming the resonance stabilization of the carboxylate anion formed in the initial step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high hydridic character.[1][2][3][4] For the reduction of the more reactive pentafluorophenyl esters, the milder and more selective sodium borohydride (NaBH₄) can also be employed, offering a safer alternative with a simpler work-up procedure.

Logical Relationship of the Reduction Pathway

Caption: Reduction pathways to this compound.

Experimental Protocol: Reduction of Ethyl Pentafluorophenylacetate with LiAlH₄

This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride.

Materials:

-

Ethyl pentafluorophenylacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of ethyl pentafluorophenylacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway B: Grignard Reaction with Ethylene Oxide

This pathway involves the formation of a pentafluorophenyl Grignard reagent, which then acts as a nucleophile to open the strained ethylene oxide ring, resulting in a two-carbon chain extension.

Causality Behind Experimental Choices:

Grignard reagents are powerful carbon nucleophiles and strong bases, necessitating strictly anhydrous reaction conditions to prevent quenching by protic solvents.[5][6] The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, which helps to stabilize the Grignard reagent. The three-membered ring of ethylene oxide is highly strained and susceptible to nucleophilic attack, leading to a regioselective ring-opening to form a primary alcohol after acidic workup.[6][7]

Experimental Workflow for Grignard Synthesis

Caption: Grignard pathway to this compound.

Experimental Protocol: Synthesis via Pentafluorophenylmagnesium Bromide

This protocol is a representative procedure for the synthesis of primary alcohols from Grignard reagents and ethylene oxide.

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethylene oxide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 equivalents).

-

A solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining solution of bromopentafluorobenzene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of ethylene oxide (1.2 equivalents) in anhydrous diethyl ether, pre-cooled to 0 °C, is added slowly to the Grignard solution. The temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Data Presentation: Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₅F₅O | [8][9] |

| Molecular Weight | 212.12 g/mol | [8][10] |

| Boiling Point | 85-87 °C / 14 Torr | [11] |

| Density | 1.525 g/mL | [11] |

| CAS Number | 653-31-6 | [9][10] |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methylene group adjacent to the hydroxyl group (δ ~3.9 ppm), a triplet for the benzylic methylene group (δ ~3.0 ppm), and a broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two aliphatic carbons and the carbons of the pentafluorophenyl ring, with characteristic C-F coupling patterns.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and strong C-F stretching bands in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragmentation of the ethyl chain.

Conclusion

The synthesis of this compound can be reliably achieved through either the reduction of pentafluorophenylacetic acid derivatives or the Grignard reaction with ethylene oxide. The choice of method will be dictated by practical considerations in the laboratory. This guide has provided a detailed overview of these synthetic strategies, emphasizing the underlying chemical principles and providing robust experimental protocols. The versatile nature of this compound as a fluorinated building block ensures its continued importance in the fields of drug discovery and materials science.

References

-

Anton, D. R., & Plourde, G. W. (2003). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Fluorine Chemistry, 12(1-2), 117-124. [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69555, 2,3,4,5,6-Pentafluorophenethyl alcohol. PubChem. [Link]

-

Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. (Doctoral dissertation, Michigan State College). [Link]

-

Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]

-

Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

-

Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

-

Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]

-

Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. (Master's thesis, Michigan State College of Agriculture and Applied Science). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 6. people.clarkson.edu [people.clarkson.edu]

- 7. jelsciences.com [jelsciences.com]

- 8. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

2-(Pentafluorophenyl)ethanol chemical properties and structure

An In-depth Technical Guide to 2-(Pentafluorophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 653-31-6) is a fluorinated aromatic alcohol that serves as a critical building block and intermediate in various fields of chemical research, particularly in medicinal chemistry and materials science.[1][2] Its structure, which combines a highly electronegative pentafluorophenyl ring with a reactive ethanol moiety, imparts a unique set of chemical and physical properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and drug development professionals.

The presence of the pentafluorophenyl group (C₆F₅) is central to the molecule's utility. This group is a potent electron-withdrawing moiety, a characteristic that significantly influences the molecule's reactivity, acidity, and intermolecular interactions.[3][4] Understanding these foundational principles is key to leveraging this compound's potential in designing novel molecules with enhanced metabolic stability, lipophilicity, and binding affinity—properties highly sought after in modern drug discovery.[5][6]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pentafluorinated benzene ring linked to an ethyl alcohol chain at the C1 position. The IUPAC name for this compound is 2-(2,3,4,5,6-pentafluorophenyl)ethanol.[1] The five fluorine atoms on the aromatic ring create a strong inductive (-I) effect, which polarizes the C-F bonds and draws electron density away from the aromatic system and the attached ethyl group.[3][5] This electron deficiency is a defining feature of its chemical behavior.

Key Physicochemical Data

The essential physical and chemical properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 653-31-6 | [2][7][8] |

| Molecular Formula | C₈H₅F₅O | [2][7][8] |

| Molecular Weight | 212.12 g/mol | [1][2][7] |

| Boiling Point | 85-87 °C at 14 Torr; 89-90 °C at 6mm Hg | [8] |

| Density | 1.525 g/cm³ | [8] |

| Flash Point | 68.2 °C | |

| pKa | 14.36 ± 0.10 (Predicted) | [8] |

| Synonyms | 2,3,4,5,6-Pentafluorophenethyl alcohol, 2-(Perfluorophenyl)ethanol | [1][7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The key expected features in ¹H NMR, IR, and Mass Spectrometry are outlined below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple. The protons of the ethyl chain will appear as two distinct multiplets. The protons on the carbon adjacent to the aromatic ring (-CH₂-C₆F₅) are expected to resonate around 2.9-3.1 ppm, while the protons on the carbon bearing the hydroxyl group (-CH₂-OH) will appear further downfield, typically in the 3.8-4.0 ppm range, due to the deshielding effect of the oxygen atom.[9] The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[10][11]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[9][12] A strong C-O stretching vibration should appear between 1050-1260 cm⁻¹.[12] Additionally, characteristic absorption peaks for the pentafluorinated aromatic ring are expected, typically in the 1500-1600 cm⁻¹ and 900-1000 cm⁻¹ regions.

-

Mass Spectrometry : In mass spectrometry, two primary fragmentation patterns are characteristic of alcohols: alpha-cleavage and dehydration (loss of water).[13] The molecular ion peak ([M]⁺) at m/z = 212 may be weak or absent in electron ionization (EI) due to the instability of the molecular ion.[13][14] A peak corresponding to the loss of water ([M-18]⁺) at m/z = 194 is expected. The most significant fragmentation is often the alpha-cleavage, breaking the C-C bond adjacent to the oxygen, which would lead to a resonance-stabilized fragment.

Synthesis and Reactivity

While several synthetic routes to this compound exist, a common and reliable method involves the reduction of a corresponding carbonyl compound, such as pentafluorophenylacetic acid or its ester derivatives.

Example Synthetic Protocol: Reduction of Methyl Pentafluorophenylacetate

This protocol describes the reduction of a commercially available ester to the target alcohol using a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Causality and Experimental Choices:

-

Reducing Agent : LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its use ensures a high conversion rate. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and can dissolve the reactants. The anhydrous condition is critical as LiAlH₄ reacts violently with water.

-

Workup : The reaction is quenched by the slow, careful addition of water and a sodium hydroxide solution. This procedure, known as the Fieser workup, is designed to neutralize the excess hydride and hydrolyze the aluminum alkoxide intermediate to form granular aluminum salts that are easily filtered off.

Step-by-Step Methodology:

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling : The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Ester : A solution of methyl pentafluorophenylacetate (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching : The reaction is carefully quenched by cooling the flask back to 0 °C and adding, sequentially and dropwise:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH solution

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

-

Filtration and Extraction : The resulting white precipitate (aluminum salts) is removed by vacuum filtration and washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification : The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by its two main components: the hydroxyl group and the electron-deficient aromatic ring.

-

Reactions at the Hydroxyl Group : The -OH group undergoes typical alcohol reactions. It can be oxidized to form 2-(pentafluorophenyl)acetaldehyde or further to pentafluorophenylacetic acid using appropriate oxidizing agents. It readily undergoes esterification with carboxylic acids or acylation with acid chlorides.

-

Influence of the C₆F₅ Ring : The strong electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the hydroxyl proton compared to non-fluorinated phenylethanol.[3] This makes it a better substrate for reactions involving deprotonation. The ring itself is highly deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, where a fluoride ion (typically at the para position) can be displaced by a strong nucleophile. Furthermore, the electron-deficient nature of the ring allows it to participate in non-covalent anion-π interactions, a feature of growing interest in supramolecular chemistry and drug design.[15]

Applications in Drug Development and Research

Fluorinated compounds are of immense interest in medicinal chemistry because the strategic incorporation of fluorine atoms can dramatically improve a drug candidate's profile.

-

Metabolic Stability : The C-F bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability. The pentafluorophenyl group is exceptionally resistant to metabolic degradation.

-

Lipophilicity and Permeability : Fluorine is highly lipophilic. Introducing the C₆F₅CH₂CH₂- moiety can increase a molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] However, the effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other issues.[16]

-

Binding Affinity : The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic properties of a drug molecule, potentially leading to stronger binding interactions with its biological target through dipole-dipole or anion-π interactions.[15]

-

¹⁹F NMR Probe : The five fluorine atoms provide a strong and distinct signal in ¹⁹F NMR spectroscopy. This allows this compound and its derivatives to be used as reporter molecules in fragment-based drug discovery (FBDD) screening or to study drug-protein binding events without interference from background signals.[17]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[18][19] It is known to cause skin and serious eye irritation.[19][20]

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing vapors or dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.

Conclusion

This compound is a versatile and valuable chemical entity whose utility stems directly from the profound electronic influence of its pentafluorophenyl group. Its unique combination of a reactive hydroxyl handle and a metabolically robust, electron-deficient aromatic core makes it an important tool for chemists. For professionals in drug development, this compound offers a strategic way to introduce fluorine into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe application in the laboratory.

References

-

Sheppard, W. A. (1970). Pentafluorophenyl Group. Electronic Effect as a Substituent. Journal of the American Chemical Society, 92(18), 5419–5423. [Link]

-

Antonucci, F. R., & Wall, L. A. (1970). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(3), 325–330. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorophenethyl alcohol. [Link]

-

Journal of Materials Chemistry C. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. [Link]

-

Journal of the American Chemical Society. Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. [Link]

-

J-Stage. Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker, the underivitized serotonin metabolites. [Link]

-

Chemical Science. The pentafluorophenyl group as π-acceptor for anions: a case study. [Link]

-

The Royal Society of Chemistry. Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. [Link]

-

Macromolecules. Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols. [Link]

-

NIST WebBook. Ethanol, 2-fluoro-. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]

-

ScienceDirect. Infrared and EPR Spectroscopic Studies of 2-C2H2F and 1-C2H2F Radicals Isolated in Solid Argon. [Link]

-

Wolfram Demonstrations Project. Nuclear Magnetic Resonance Spectrum of Ethanol. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

NIST WebBook. Ethanol. [Link]

- Google Patents.

-

PubChem. 1,1,2,2,2-Pentafluoroethanol. [Link]

-

PubMed. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. [Link]

-

ResearchGate. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. [Link]

-

Boston University. Development and applications of fragment based drug design methods. [Link]

Sources

- 1. 2,3,4,5,6-Pentafluorophenethyl alcohol | C8H5F5O | CID 69555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 653-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The pentafluorophenyl group as π-acceptor for anions: a case study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. aksci.com [aksci.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic data of 2-(Pentafluorophenyl)ethanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Pentafluorophenyl)ethanol

Introduction

This compound is a fluorinated aromatic alcohol with the chemical formula C₈H₅F₅O.[1][2] Its structure, featuring a highly electronegative pentafluorophenyl ring attached to an ethanol moiety, imparts unique chemical and physical properties relevant in materials science, medicinal chemistry, and as an intermediate in organic synthesis. A thorough structural elucidation and confirmation of identity are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure high homogeneity.

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard one-pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | ~1.5 - 2.5 | broad singlet | - |

| -CH₂- (benzylic) | ~3.0 - 3.2 | triplet | ~7.0 |

| -CH₂- (alpha to OH) | ~3.9 - 4.1 | triplet | ~7.0 |

Interpretation of the ¹H NMR Spectrum:

-

-OH Proton: The hydroxyl proton is expected to appear as a broad singlet in the region of 1.5-2.5 ppm. Its chemical shift can be highly variable depending on the sample concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[3][4]

-

Benzylic Protons (-CH₂-): The two protons on the carbon adjacent to the pentafluorophenyl ring are predicted to resonate as a triplet around 3.0-3.2 ppm. The electron-withdrawing nature of the aromatic ring will deshield these protons, shifting them downfield. The signal is split into a triplet by the two neighboring protons of the other methylene group (n+1 rule, 2+1=3).

-

Methylene Protons (-CH₂-OH): The two protons on the carbon bearing the hydroxyl group are expected to appear as a triplet at approximately 3.9-4.1 ppm. The adjacent electronegative oxygen atom causes significant deshielding, resulting in a downfield chemical shift. This signal is also split into a triplet by the two protons on the benzylic carbon.

Caption: Molecular structure of this compound with proton environments highlighted.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of five fluorine atoms, C-F coupling is expected for the carbons of the pentafluorophenyl ring, which can lead to complex splitting patterns and potentially lower signal intensities for these carbons.[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (benzylic) | ~25 - 35 |

| -CH₂- (alpha to OH) | ~60 - 70 |

| C (ipso to CH₂CH₂OH) | ~110 - 120 |

| C-F (aromatic) | ~135 - 150 (multiple signals with C-F coupling) |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The benzylic -CH₂- carbon is expected to appear in the upfield region of the spectrum, around 25-35 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) will be significantly deshielded and is predicted to have a chemical shift in the range of 60-70 ppm.[6][7]

-

Aromatic Carbons: The carbon atoms of the pentafluorophenyl ring are expected to resonate in the downfield region (135-150 ppm). These signals will likely appear as complex multiplets due to one-bond and multi-bond coupling with the fluorine atoms. The ipso-carbon (the one attached to the ethyl group) will have a different chemical shift, expected to be around 110-120 ppm, and will also exhibit coupling to the ortho-fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Record a background spectrum of the clean salt plates.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Expected IR Absorptions and Interpretation

Table 3: Expected Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | ~3350 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | ~2940, ~2880 | Medium |

| C=C Stretch (Aromatic) | 1450-1650 | ~1650, ~1520 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000-1075 | ~1050 | Strong |

| C-F Stretch | 1100-1400 | Multiple bands | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: A strong and broad absorption band centered around 3350 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretch: Medium intensity peaks in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aliphatic methylene groups.

-

C=C Aromatic Stretch: The presence of the pentafluorophenyl ring will give rise to characteristic C=C stretching absorptions in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.

-

C-F Stretch: Strong absorption bands in the 1100-1400 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the presence of the fluorinated aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion using an electron multiplier or a similar detector.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₅F₅O) is 212.12 g/mol .[1]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 212 | [C₈H₅F₅O]⁺ | Molecular Ion (M⁺) |

| 194 | [C₈H₃F₅]⁺ | Loss of H₂O (Dehydration) |

| 181 | [C₇H₂F₅]⁺ | Loss of -CH₂OH (Alpha-cleavage) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 212): The molecular ion peak, [M]⁺, is expected at m/z 212, confirming the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of alcohols.

-

Alpha-Cleavage: A characteristic fragmentation pathway for alcohols is alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group. This can result in two primary fragments:

-

Loss of the -CH₂OH radical (mass 31) from the molecular ion, leading to a fragment at m/z 181 ([C₇H₂F₅]⁺).

-

Loss of the pentafluorophenylmethyl radical (mass 181), resulting in a fragment at m/z 31 ([CH₂OH]⁺). This is often a prominent peak in the mass spectra of primary alcohols.

-

-

Dehydration (Loss of H₂O): Another common fragmentation pathway for alcohols is the loss of a water molecule (mass 18), which would lead to a fragment ion at m/z 194 ([C₈H₃F₅]⁺).

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and complementary set of data for its structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, with characteristic shifts influenced by the electronegative fluorine and oxygen atoms. The IR spectrum confirms the presence of key functional groups, namely the hydroxyl, aliphatic, and pentafluorophenyl moieties. Finally, the mass spectrum establishes the molecular weight and provides insight into the molecule's fragmentation patterns, which are consistent with its structure as a primary alcohol. This comprehensive spectroscopic profile serves as a crucial reference for researchers working with this compound, ensuring its identity and purity in various scientific applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69555, 2,3,4,5,6-Pentafluorophenethyl alcohol. Retrieved from [Link].

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of ethanol. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of ethanol. Retrieved from [Link].

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved from [Link].

-

The Royal Society of Chemistry. (2018). Supplementary Information for Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of propan-2-ol. Retrieved from [Link].

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link].

Sources

- 1. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 3. Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-(Pentafluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physical properties of 2-(Pentafluorophenyl)ethanol, a crucial building block in medicinal chemistry and materials science. We will delve into its boiling point and density, offering not just the data but also the experimental context and rationale essential for laboratory applications.

Introduction to this compound

This compound (CAS No. 653-31-6) is a fluorinated organic compound with the molecular formula C₈H₅F₅O.[1][2] Its structure, featuring a highly electronegative pentafluorophenyl ring attached to an ethanol moiety, imparts unique chemical characteristics that are highly sought after in the synthesis of novel pharmaceuticals and advanced materials. Understanding its physical properties is a fundamental prerequisite for its effective handling, reaction optimization, and process scale-up.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups and ensuring safe laboratory practices.

| Property | Value | Source(s) |

| CAS Number | 653-31-6 | [2][3][4] |

| Molecular Formula | C₈H₅F₅O | [1][4] |

| Molecular Weight | 212.12 g/mol | [4][5] |

| Boiling Point | 85-87 °C at 14 Torr89-90 °C at 6 mm Hg | [1][6] |

| Density | 1.525 g/cm³ | [1] |

| Flash Point | 68.2 °C | [6] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] For compounds like this compound, which may have a relatively high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.

Causality in Experimental Choice: The Thiele Tube Method

For determining the boiling point of small quantities of a liquid, the Thiele tube method is a highly efficient and resource-conscious choice.[9] This technique is favored in research settings where sample availability may be limited. The design of the Thiele tube ensures uniform heating of the heat-transfer fluid (typically mineral oil) through convection, providing a stable and evenly distributed temperature environment for the sample.

Step-by-Step Protocol for Boiling Point Determination

-

Preparation: A small sample of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed open-end down into the fusion tube.[7][10]

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.[9]

-

Heating: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the external pressure.[7]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] This indicates the point where the external pressure is equal to the vapor pressure of the substance.

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11][12] For liquids, it is crucial to control the temperature during measurement as density is temperature-dependent.

Causality in Experimental Choice: Gravimetric Method

A straightforward and accurate method for determining the density of a liquid involves gravimetric measurement using a calibrated graduated cylinder and an analytical balance.[11][13] This method is accessible in most laboratory settings and provides reliable data when performed with care.

Step-by-Step Protocol for Density Determination

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[13]

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.[11][13]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[11][12]

-

Temperature Control: The temperature of the liquid should be recorded as density varies with temperature. For high accuracy, the measurement should be performed in a temperature-controlled environment.

Caption: Workflow for Density Determination.

References

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Scribd. Determination of Boiling Point. [Link]

-

Scribd. Experiment No. 1 - Determination of Densities. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorophenethyl alcohol. [Link]

Sources

- 1. 653-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 653-31-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,3,4,5,6-Pentafluorophenethyl alcohol | C8H5F5O | CID 69555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 653-31-6 and the Associated Compound N-Cyclohexyl-N'-phenyl-p-phenylenediamine

A Note on Chemical Identification: Initial analysis of the topic reveals a discrepancy between the provided CAS (Chemical Abstracts Service) number and the chemical name. CAS number 653-31-6 is assigned to the compound 2-(Pentafluorophenyl)ethanol . The chemical name N-Cyclohexyl-N'-phenyl-p-phenylenediamine corresponds to CAS number 101-87-1 . To ensure comprehensive and accurate coverage for researchers, scientists, and drug development professionals, this guide will address both compounds in distinct sections. This approach underscores the critical importance of precise CAS number utilization in chemical research and safety management.

Part 1: this compound (CAS: 653-31-6)

Chemical Identity and Structure

This compound is a fluorinated aromatic alcohol. The presence of five fluorine atoms on the phenyl ring significantly influences its chemical properties, including its acidity, reactivity, and lipophilicity, making it a compound of interest in synthetic chemistry and materials science.

-

IUPAC Name: 2-(2,3,4,5,6-pentafluorophenyl)ethanol[1]

-

Molecular Formula: C₈H₅F₅O[1]

-

Molecular Weight: 212.12 g/mol [1]

-

Chemical Structure:

-

SMILES: C1(=C(C(=C(C(=C1F)F)F)F)F)CCO

-

InChI Key: UBDFNSASHPESJX-UHFFFAOYSA-N

-

Physicochemical Properties

The physicochemical data for this compound is summarized in the table below. This information is crucial for designing experimental setups, purification procedures, and for predicting its behavior in various solvents and temperature conditions.

| Property | Value | Source |

| Boiling Point | 85-87 °C at 14 Torr | |

| 89-90 °C at 6mm | [2] | |

| Density | 1.525 g/cm³ | [2] |

| pKa | 14.36 ± 0.10 (Predicted) | [2] |

| Flash Point | 68.2 °C | |

| Storage Temperature | Ambient or 2-8°C | [2] |

Hazards and Safety Information

Understanding the hazard profile of this compound is fundamental for its safe handling in a laboratory setting. The primary hazards are associated with its irritant properties and potential environmental impact.

GHS Pictograms:

Hazard Statements:

-

Based on the pictograms, the compound is classified as an irritant and poses a hazard to the aquatic environment.

Precautionary Measures and Protocols:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Experimental Protocols

Protocol: Safe Handling and Storage of this compound

-

Engineering Controls: Work within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Dispensing:

-

Ensure all containers are clearly labeled.

-

Use a calibrated pipette or syringe for transferring the liquid to minimize spills.

-

-

Storage:

-

Store in the original, tightly sealed container.

-

Keep in a designated area for irritants and environmentally hazardous chemicals.

-

-

Spill Response:

-

In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area of the spill.

-

Visualization of Hazard Classification

Caption: GHS Hazard classification for this compound.

Part 2: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CAS: 101-87-1)

Chemical Identity and Applications

N-Cyclohexyl-N'-phenyl-p-phenylenediamine is an antioxidant and antiozonant commonly used in the rubber industry to protect materials from degradation.[3][4][5][6] It is also recognized as a potential dermatological sensitizer and allergen.[3][4][5][7]

-

Molecular Formula: C₁₈H₂₂N₂[3]

-

Chemical Structure:

-

SMILES: C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3

-

InChI Key: LFHXGOKYMAXJSP-UHFFFAOYSA-N

-

Physicochemical Properties

The properties of this compound are critical for its application in rubber manufacturing and for understanding its environmental fate.

| Property | Value | Source |

| Appearance | Dark Brown to Very Dark Brown Solid / Purple powder | [3][5] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | 399.58°C (rough estimate) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| pKa | 6.40 ± 0.20 (Predicted) | [3] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | [3] |

Hazards and Toxicological Information

This compound presents several health and environmental hazards that require stringent safety protocols.

GHS Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[7][9][10]

-

H302: Harmful if swallowed.[8]

-

H312: Harmful in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Toxicological Profile:

-

Primary Health Effect: It is a known dermatological sensitizer and allergen.[3][7] The physiologic effect is mediated by increased histamine release and cell-mediated immunity.[3][4][5][7] Sensitivity can be identified through a clinical patch test.[3][4][5][7]

-

Acute Toxicity: Moderately toxic by ingestion.[5] Harmful if swallowed, in contact with skin, or inhaled.[8]

-

Irritation: Causes skin, eye, and respiratory irritation.[8]

Experimental and Safety Protocols

Protocol: Patch Testing for Allergic Contact Dermatitis

This compound is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis (ACD) in individuals aged 6 and older.[7]

-

Patch Preparation: A standardized, low concentration of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in a suitable vehicle (e.g., petrolatum) is applied to a patch.

-

Application: The patch is applied to a clear area of skin, typically on the upper back.

-

Incubation: The patch remains in place for 48 hours, during which the patient should avoid getting the area wet.

-

Reading: The patch is removed, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours.

-

Interpretation: A positive reaction is indicated by erythema, edema, papules, or vesicles at the application site, confirming sensitization.

Protocol: Safe Handling in an Industrial/Research Setting

-

Engineering Controls: Use a closed system or a fume hood with high-efficiency particulate air (HEPA) filters when handling the powder.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Wear a NIOSH-approved respirator.

-

Hand Protection: Use impervious gloves (e.g., butyl rubber).

-

Eye Protection: Wear chemical splash goggles.

-

Skin and Body Protection: Wear a chemically resistant suit or coveralls.

-

-

Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[10]

-

Spill Response:

-

Avoid dust formation.

-

Collect spilled material using a HEPA-filtered vacuum or by carefully sweeping.

-

Place waste in a sealed, labeled container for disposal.

-

-

Disposal: Dispose of as hazardous waste in compliance with all applicable regulations. Avoid release to the environment.[10]

Visualization of Industrial Workflow and Safety

Caption: Safe handling workflow for N-Cyclohexyl-N'-phenyl-p-phenylenediamine.

References

-

chemical label N-cyclohexyl-N'-phenyl-p-phenylenediamine. [Link]

-

N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem. [Link]

-

N-cyclohexyl-N'-phenyl-p-phenylenediamine | East Harbour Group. [Link]

-

2,3,4,5,6-Pentafluorobenzeneethanol - CAS Common Chemistry. [Link]

-

2-(Perfluorophenyl)ethano - ChemBK. [Link]

-

SAFETY DATA SHEET - N-Cyclohexyl-N'-phenyl-p-phenylenediamine. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 653-31-6 | CAS DataBase [chemicalbook.com]

- 3. N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS#: 101-87-1 [m.chemicalbook.com]

- 4. N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. eastharbourgroup.com [eastharbourgroup.com]

- 7. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. chemical-label.com [chemical-label.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

Thermal Stability and Decomposition of 2-(Pentafluorophenyl)ethanol: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 2-(Pentafluorophenyl)ethanol is a critical building block in modern pharmaceutical synthesis and materials science, valued for the unique properties conferred by its highly fluorinated aromatic ring. Understanding its thermal stability and decomposition profile is paramount for ensuring process safety, predicting shelf-life, and controlling impurity profiles in drug development. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, drawing upon mechanistic principles derived from analogous fluorinated compounds. It establishes a robust framework for experimental validation through detailed, field-proven protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Introduction and Significance

This compound (C₈H₅F₅O) is a fluorinated aromatic alcohol featuring a pentafluorophenyl group attached to an ethanol backbone.[1] The strong electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly alters the molecule's chemical properties compared to its non-fluorinated analog, phenylethanol. This modification is leveraged in drug development to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2] However, the introduction of a C₆F₅ moiety also introduces unique considerations regarding thermal lability. As manufacturing processes often involve heating for distillations, reactions, or drying, a thorough understanding of the molecule's decomposition onset and pathways is not merely academic but a critical component of risk management and process optimization.

While specific decomposition data for this compound is not extensively published, a robust mechanistic hypothesis can be constructed by examining structurally related compounds.[3][4] This guide will elucidate these predicted pathways and provide the analytical blueprints to validate them.

Physicochemical Properties and Known Safety Data

A baseline understanding of the material's properties is essential before undertaking thermal analysis. The table below summarizes key data compiled from supplier and safety documentation.

| Property | Value | Source |

| CAS Number | 653-31-6 | [1][5] |

| Molecular Formula | C₈H₅F₅O | [5][6] |

| Molecular Weight | 212.12 g/mol | [5][6] |

| Boiling Point | 85-87 °C at 14 Torr (18.7 mbar) | [7] |

| Density | 1.525 g/cm³ | [6] |

| Flash Point | 68.2 °C | |

| Decomposition Temp. | No data available | [4] |

The lack of publicly available decomposition data underscores the necessity for the experimental approach detailed in this guide.[4] Safety Data Sheets (SDS) typically list generic hazardous decomposition products such as carbon oxides and hydrogen fluoride, which are common to the combustion of most fluorinated organic compounds, but they do not provide information on specific thermal degradation pathways under controlled, inert conditions.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is likely governed by the presence of hydrogen atoms on the carbon beta to the aromatic ring (β-hydrogens). This structural feature opens a kinetically favorable pathway for elimination reactions. We predict two primary decomposition routes, with Pathway A being the dominant, lower-energy mechanism.

Pathway A: Concerted β-Hydride Elimination

Drawing parallels from the pyrolysis of similar ethers, such as 2-pentafluorophenoxyethanol, the most probable decomposition mechanism is a concerted, intramolecular elimination reaction.[3][8] In this pathway, a β-hydrogen is transferred to the pentafluorophenyl ring, leading to the cleavage of the C-C bond and the formation of two stable, neutral molecules.

Proposed Mechanism: A six-membered cyclic transition state is formed, involving the transfer of a hydride from the β-carbon to the ipso-carbon of the pentafluorophenyl ring, concertedly with the cleavage of the benzylic C-C bond. This process is analogous to the well-documented thermal elimination of certain esters and ethers.

-

Products: Pentafluorobenzene (C₆F₅H) and Acetaldehyde (CH₃CHO).

-

Rationale: This pathway is mechanistically favored due to the formation of a stable aromatic ring and a stable aldehyde. The high thermodynamic stability of pentafluorobenzene provides a strong driving force for this reaction. Studies on related ethers show that ethers containing β-hydrogen atoms predominantly yield pentafluorophenol on pyrolysis, a closely related elimination mechanism.[8]

Pathway B: Homolytic C-C Bond Cleavage (Radical Pathway)

At significantly higher temperatures, where sufficient energy is available to overcome the C-C bond dissociation energy, a radical-based mechanism may occur. This pathway involves the homolytic cleavage of the benzylic C-C bond.

Proposed Mechanism: The weakest covalent bond, the C-C bond between the aromatic ring and the ethyl group, breaks to form two radical species.

-

Initial Products: Pentafluorophenyl radical (•C₆F₅) and 2-hydroxyethyl radical (•CH₂CH₂OH).

-

Subsequent Reactions: These highly reactive radicals will immediately engage in hydrogen abstraction from surrounding molecules or undergo further fragmentation and recombination, leading to a complex mixture of secondary products, including pentafluorobenzene, ethylene glycol, and various polymers.

-

Rationale: While mechanistically possible, this pathway is expected to be a minor contributor at the onset of thermal decomposition due to its higher activation energy compared to the concerted elimination pathway.

The following diagram illustrates these competing mechanistic hypotheses.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed decomposition pathways and quantify the thermal stability of this compound, a multi-technique analytical approach is required. The following protocols are designed as a self-validating system.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the overall mass loss profile. TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[9]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.

-

Causality: An inert atmosphere is critical to ensure the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation or combustion.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide higher resolution of complex decomposition steps if needed.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature is determined using the tangent method at the point of initial significant mass loss (typically >5%).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products of thermal decomposition, thereby confirming the proposed mechanistic pathways.

Methodology:

-

System Setup: Interface a pyrolysis unit to the injection port of a GC-MS system. Condition the GC column (e.g., a mid-polarity column like DB-5ms) to remove contaminants.

-

Sample Preparation: Place a small, precise amount (approx. 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to the onset temperature determined by TGA. This ensures analysis of the initial decomposition products.

-

Perform a second run at a higher temperature (e.g., TGA onset + 100 °C) to investigate higher-energy pathways.

-

Causality: Stepwise pyrolysis allows for the deconvolution of different temperature-dependent decomposition mechanisms.

-

-

GC-MS Parameters:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Hold at 40 °C for 2 minutes, then ramp at 15 °C/min to 280 °C.

-

MS Detector: Scan range of m/z 35-500. Use electron ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.

-

Confirm identities by matching fragmentation patterns to the proposed product structures (e.g., pentafluorobenzene, acetaldehyde).

-

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Data Interpretation and Expected Results

The combined data from these analyses will provide a comprehensive picture of the thermal behavior of this compound.

| Analysis | Expected Observation | Interpretation |

| TGA | A single, sharp mass loss step. | Indicates a clean, primary decomposition event. The onset temperature defines the upper limit for thermal stability. |

| Py-GC-MS (at TGA onset) | Two major peaks identified as pentafluorobenzene (m/z 168) and acetaldehyde (m/z 44). | Strong validation for the proposed β-hydride elimination (Pathway A). |

| Py-GC-MS (at higher temp) | Appearance of numerous smaller peaks in addition to the main products. | Suggests the activation of the higher-energy radical pathway (Pathway B), leading to a more complex product mixture. |

Confirmation of Products by Mass Spectrometry:

-

Pentafluorobenzene (C₆F₅H): Expect a strong molecular ion peak (M⁺) at m/z 168. The isotopic pattern should be characteristic of a molecule with 6 carbons.

-

Acetaldehyde (CH₃CHO): Expect a molecular ion peak at m/z 44 and a prominent fragment from the loss of a methyl group (M-15) at m/z 29 (CHO⁺).

Conclusion

While this compound is a valuable synthetic intermediate, its thermal stability profile has not been well-documented. Based on established chemical principles and data from analogous structures, its primary thermal decomposition pathway is predicted to be a β-hydride elimination, yielding pentafluorobenzene and acetaldehyde. This guide provides the theoretical framework and detailed, actionable experimental protocols (TGA and Py-GC-MS) for researchers and drug development professionals to rigorously determine the thermal limits of this compound. By following these self-validating workflows, laboratories can ensure process safety, control for potential degradants, and build a robust data package for regulatory and development purposes.

References

-

Wall, L. A., & Straus, S. (1965). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(4), 345–351.

-

ChemicalBook. (2023). This compound Safety Data Sheet.

-

CymitQuimica. (n.d.). This compound. Retrieved January 12, 2026, from

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Nitro-1-(pentafluorophenyl)ethanol. Retrieved January 12, 2026, from

-

ChemicalBook. (n.d.). 653-31-6(this compound) Product Description. Retrieved January 12, 2026, from

-

National Institute of Standards and Technology. (1965). Pentafluorophenyl Alkyl and Vinyl Ethers. NIST Technical Series Publications.

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(Pentafluorophenyl)ethanol.

-

Hartmann, M., & Theato, P. (2016). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Journal of Polymer Science Part A: Polymer Chemistry, 54(10), 1329-1339.

-

Sigma-Aldrich. (n.d.). This compound. Retrieved January 12, 2026, from

-

Chem-Impex. (n.d.). 1-(Pentafluorophenyl)ethanol. Retrieved January 12, 2026, from

-

Alfa Chemistry. (n.d.). Fluorinated benzyl alcohol series. Retrieved January 12, 2026, from

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved January 12, 2026, from

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 12, 2026, from

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 12, 2026, from

-

Matrix Scientific. (n.d.). This compound. Retrieved January 12, 2026, from

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 653-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 653-31-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Solubility of 2-(Pentafluorophenyl)ethanol in organic solvents